1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
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Overview
Description
1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-nitroaniline with ethyl chloroacetate, followed by reduction and cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The presence of the fluorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine: Similar structure but with a methyl group on the ethanamine.
5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an ethanamine.
Uniqueness: 1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(6-fluoro-1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZHYFMWUHJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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